molecular formula C14H18BrN2O8PS B123256 Nmns-bop CAS No. 150035-59-9

Nmns-bop

Cat. No.: B123256
CAS No.: 150035-59-9
M. Wt: 485.25 g/mol
InChI Key: QJQJPCXQNNYCCE-HKUMRIAESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate typically involves multiple steps The starting materials include nicotinamide ribose and thiophosphate derivativesThis can be achieved through a substitution reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes selecting suitable solvents, catalysts, and reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophosphate derivatives, while substitution reactions can produce a variety of substituted nicotinamide ribose thiophosphates .

Scientific Research Applications

Nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an affinity label, binding to NMN sites in enzymes and modifying their activity. This interaction can provide insights into enzyme function and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinamide ribose 5’-O-(S-(3-bromo-2-oxopropyl))thiophosphate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

150035-59-9

Molecular Formula

C14H18BrN2O8PS

Molecular Weight

485.25 g/mol

IUPAC Name

(3-bromo-2-oxopropyl)sulfanyl-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate

InChI

InChI=1S/C14H18BrN2O8PS/c15-4-9(18)7-27-26(22,23)24-6-10-11(19)12(20)14(25-10)17-3-1-2-8(5-17)13(16)21/h1-3,5,10-12,14,19-20H,4,6-7H2,(H2-,16,21,22,23)/t10-,11-,12-,14-/m1/s1

InChI Key

QJQJPCXQNNYCCE-HKUMRIAESA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N

150035-59-9

Synonyms

nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate
NMNS-BOP

Origin of Product

United States

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